molecular formula C8H10Cl3N3O B4992029 2,2,2-trichloro-N-[3-(1H-imidazol-1-yl)propyl]acetamide

2,2,2-trichloro-N-[3-(1H-imidazol-1-yl)propyl]acetamide

Cat. No.: B4992029
M. Wt: 270.5 g/mol
InChI Key: SEWPNHKKNZQZPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-trichloro-N-[3-(1H-imidazol-1-yl)propyl]acetamide is a chemical compound that features a trichloroacetamide moiety linked to a propyl chain with an imidazole ring. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its broad range of chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-N-[3-(1H-imidazol-1-yl)propyl]acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trichloro-N-[3-(1H-imidazol-1-yl)propyl]acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

Scientific Research Applications

2,2,2-trichloro-N-[3-(1H-imidazol-1-yl)propyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-N-[3-(1H-imidazol-1-yl)propyl]acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    2,2,2-trichloro-N-[3-(1H-imidazol-1-yl)ethyl]acetamide: Similar structure but with an ethyl chain instead of a propyl chain.

    2,2,2-trichloro-N-[3-(1H-imidazol-1-yl)butyl]acetamide: Similar structure but with a butyl chain instead of a propyl chain.

Uniqueness

2,2,2-trichloro-N-[3-(1H-imidazol-1-yl)propyl]acetamide is unique due to its specific chain length and the presence of the trichloroacetamide moiety, which can influence its reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

2,2,2-trichloro-N-(3-imidazol-1-ylpropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Cl3N3O/c9-8(10,11)7(15)13-2-1-4-14-5-3-12-6-14/h3,5-6H,1-2,4H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWPNHKKNZQZPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CCCNC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.